molecular formula C11H16N2O2 B13087108 [1-(4-Nitrophenyl)ethyl](propyl)amine

[1-(4-Nitrophenyl)ethyl](propyl)amine

Cat. No.: B13087108
M. Wt: 208.26 g/mol
InChI Key: NQPUGXHEUBOYRM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethylamine: is an organic compound with the molecular formula C11H16N2O2 It is a secondary amine, characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)ethylamine typically involves the reaction of 4-nitroacetophenone with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Nitrophenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: 4-Aminophenylethyl(propyl)amine.

    Reduction: 4-Nitrosoethyl(propyl)amine.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry: 1-(4-Nitrophenyl)ethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It can also be used as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or activators of biological pathways.

Industry: In the industrial sector, 1-(4-Nitrophenyl)ethylamine is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. These interactions can lead to changes in enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)ethylamine
  • 1-(4-Nitrophenyl)ethylamine
  • 1-(4-Nitrophenyl)ethylamine

Comparison: Compared to its analogs, 1-(4-Nitrophenyl)ethylamine exhibits unique reactivity due to the presence of the propyl group. This difference in alkyl chain length can influence the compound’s solubility, stability, and interaction with biological targets. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(4-nitrophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-3-8-12-9(2)10-4-6-11(7-5-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

NQPUGXHEUBOYRM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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